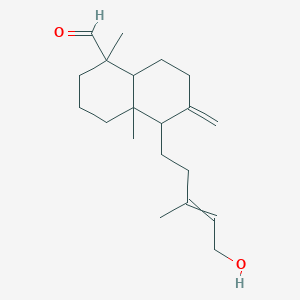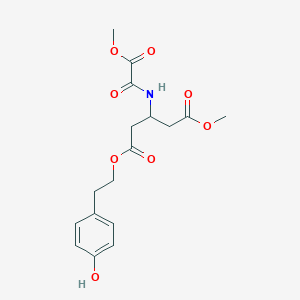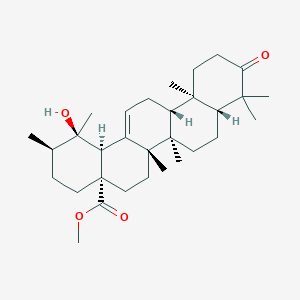![molecular formula C13H26N2O3 B12433066 3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid](/img/structure/B12433066.png)
3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-[(2-Amino-3-metilbutanamido)metil]-5-metilhexanoico es un compuesto orgánico complejo con la fórmula molecular C13H26N2O3. Se caracteriza por su estructura única, que incluye un grupo amino, un grupo metilo y una cadena principal de ácido hexanoico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3-[(2-Amino-3-metilbutanamido)metil]-5-metilhexanoico típicamente implica la reacción del ácido 2-amino-3-metilbutanoico con el ácido 5-metilhexanoico bajo condiciones específicas. La reacción a menudo está catalizada por un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace amida. La reacción se lleva a cabo en un disolvente orgánico como el diclorometano a temperatura ambiente, seguido de purificación mediante recristalización o cromatografía .
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar métodos más escalables, como la síntesis de flujo continuo. Este enfoque permite la producción eficiente y consistente de grandes cantidades del compuesto. El uso de reactores automatizados y la monitorización en tiempo real garantizan una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3-[(2-Amino-3-metilbutanamido)metil]-5-metilhexanoico experimenta diversas reacciones químicas, entre ellas:
Oxidación: El grupo amino puede oxidarse para formar oximas o nitrilos correspondientes.
Reducción: El grupo ácido carboxílico puede reducirse a un alcohol utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO4) o peróxido de hidrógeno (H2O2) en condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como la trietilamina (TEA).
Principales productos formados
Oxidación: Formación de oximas o nitrilos.
Reducción: Formación de alcoholes.
Sustitución: Formación de diversas amidas o ésteres sustituidos.
Aplicaciones Científicas De Investigación
El ácido 3-[(2-Amino-3-metilbutanamido)metil]-5-metilhexanoico tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia su posible papel en las vías bioquímicas y las interacciones con las enzimas.
Medicina: Se investiga su posible efecto terapéutico y como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 3-[(2-Amino-3-metilbutanamido)metil]-5-metilhexanoico implica su interacción con dianas moleculares específicas. El grupo amino puede formar enlaces de hidrógeno con enzimas o receptores, influyendo en su actividad. El compuesto también puede participar en vías metabólicas, donde se convierte en metabolitos activos que ejercen efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-(2-Amino-3-metilbutanamido)-3-fenilpropanoico: Estructura similar pero con un grupo fenilo en lugar de una cadena principal de ácido hexanoico.
Ácido (2S)-2-Amino-3-metil-3-sulfinobutanoico: Contiene un grupo sulfinilo en lugar del enlace amida.
Singularidad
El ácido 3-[(2-Amino-3-metilbutanamido)metil]-5-metilhexanoico es único debido a su combinación específica de grupos funcionales y su cadena principal de ácido hexanoico. Esta estructura confiere propiedades químicas y reactividad distintas, lo que la hace valiosa para aplicaciones especializadas en investigación e industria .
Propiedades
Fórmula molecular |
C13H26N2O3 |
|---|---|
Peso molecular |
258.36 g/mol |
Nombre IUPAC |
3-[[(2-amino-3-methylbutanoyl)amino]methyl]-5-methylhexanoic acid |
InChI |
InChI=1S/C13H26N2O3/c1-8(2)5-10(6-11(16)17)7-15-13(18)12(14)9(3)4/h8-10,12H,5-7,14H2,1-4H3,(H,15,18)(H,16,17) |
Clave InChI |
TWQINIJWWJMYFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CC(=O)O)CNC(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,4S,6S,9S,10R,11R,14R,15R)-17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B12432988.png)
![(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide](/img/structure/B12432999.png)


![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B12433027.png)
![rac-(1R,5S)-3-azabicyclo[3.2.1]octane](/img/structure/B12433030.png)



![(3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one; (-)-Arteannuin M](/img/structure/B12433051.png)

![2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12433060.png)

![1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone](/img/structure/B12433062.png)
